Hydrocinchonine
Overview
Description
Hydrocinchonine is a naturally occurring alkaloid found in the bark of Cinchona trees, particularly Cinchona officinalis. It is a stereoisomer of cinchonine and is structurally similar to quinine, an antimalarial drug. This compound has a molecular formula of C₁₉H₂₄N₂O and a molecular weight of 296.41 g/mol . This compound has been studied for its potential pharmacological properties, including its role as a multidrug resistance reversal agent .
Mechanism of Action
Target of Action
Hydrocinchonine, also known as (+)-hydrocinchonine or Dithis compound, is primarily known as a multidrug resistance (MDR)-reversal agent . It targets the P-glycoprotein (P-gp) in cells, which is a key player in multidrug resistance .
Mode of Action
This compound interacts with its target, P-gp, to increase the cytotoxicity of certain drugs, such as Paclitaxel, in P-gp-positive cells . This interaction results in a synergistic apoptotic effect, enhancing the effectiveness of the drug treatment .
Biochemical Pathways
It is known that this compound can induce apoptosis in cells by activating caspase-3 and parp-1, triggering the endoplasmic reticulum stress response . It also up-regulates GRP78 and promotes the phosphorylation of PERK and ETIF-2α .
Result of Action
The result of this compound’s action is a potentiation of the cytotoxic effects of certain drugs in P-gp-positive cells . This leads to increased cell death, or apoptosis, in these cells .
Biochemical Analysis
Biochemical Properties
Hydrocinchonine, like other alkaloids, is believed to interact with various enzymes, proteins, and other biomoleculesIt is structurally similar to quinine, an antimalarial drug .
Cellular Effects
It is known that similar compounds can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be a GLP-1 receptor agonist, which suggests it may play a role in glucose homeostasis
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrocinchonine can be synthesized through the optical resolution of (±)-hydrocinchotoxine, which is derived from a precursor compound. This process involves several steps, including the use of specific reagents and conditions to achieve the desired stereoisomer .
Industrial Production Methods: In industrial settings, this compound is typically extracted from the bark of Cinchona trees. The extraction process involves grinding the bark, followed by solvent extraction and purification to isolate the alkaloid. The purified compound is then subjected to further chemical processes to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Hydrocinchonine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinolin-4-ylmethanol derivatives.
Reduction: Reduction reactions can convert this compound into different stereoisomers.
Substitution: Substitution reactions involving this compound often target the quinoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Scientific Research Applications
Comparison with Similar Compounds
Hydrocinchonine is part of the Cinchona alkaloid family, which includes compounds such as quinine, quinidine, cinchonidine, and cinchonine . These compounds share similar structures but differ in their stereochemistry and specific pharmacological properties:
Quinine: Primarily used as an antimalarial drug.
Quinidine: Used as an antiarrhythmic agent.
Cinchonidine: Similar to cinchonine but with different stereochemistry.
Cinchonine: Used in asymmetric synthesis and as a chiral catalyst.
This compound’s uniqueness lies in its potential to reverse multidrug resistance, making it a valuable compound in cancer research and treatment .
Properties
IUPAC Name |
(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJNHVWTKZUUTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydrocinchonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.7 mg/mL at 16 °C | |
Record name | Hydrocinchonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
485-64-3, 485-65-4 | |
Record name | (8α,9R)-10,11-dihydrocinchonan-9-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.928 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (9S)-10,11-dihydrocinchonan-9-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrocinchonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
268 - 269 °C | |
Record name | Hydrocinchonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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